[(2-Hydroxypyridinium-1-yl)oxy]acetate
Description
Properties
Molecular Formula |
C7H7NO4 |
|---|---|
Molecular Weight |
169.13g/mol |
IUPAC Name |
2-(2-hydroxypyridin-1-ium-1-yl)oxyacetate |
InChI |
InChI=1S/C7H7NO4/c9-6-3-1-2-4-8(6)12-5-7(10)11/h1-4H,5H2,(H,10,11) |
InChI Key |
TZNUVGQOTGRTLQ-UHFFFAOYSA-N |
SMILES |
C1=CC=[N+](C(=C1)O)OCC(=O)[O-] |
Canonical SMILES |
C1=CC=[N+](C(=C1)O)OCC(=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
Key Observations:
Electronic Effects: The 2-hydroxypyridinium group in the target compound introduces a positive charge, enhancing solubility in aqueous media compared to neutral analogs like ethyl 2-((2-cyanocyclohex-1-en-1-yl)oxy)acetate .
Synthetic Utility : The pyridinium core differentiates the target compound from pyrimidine or thietane-containing analogs (e.g., Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate), which are often used as intermediates in heterocyclic synthesis .
Physicochemical Properties
- Solubility : The ionic nature of this compound likely improves water solubility compared to neutral esters like methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate (CAS 172647-94-8), which requires organic solvents for dissolution .
- Stability : The acetate ester linkage is prone to hydrolysis under basic conditions, a trait shared with ethyl 2-oxopyrrolidine-1-acetate (CAS 7149-42-2) .
Preparation Methods
Acidification of Alkanolamine Salts
The monoethanolamine salt of 4-methyl-6-(2,4,4-trimethylpentyl)-1-hydroxy-2-pyridone (Octopirox®) serves as a precursor. Treatment with hydrochloric acid in dimethylformamide (DMF) at 50–60°C for 90 minutes liberates the free acid (2-HPO) via proton transfer. Key conditions include:
| Parameter | Optimal Value |
|---|---|
| Solvent | DMF |
| Acid | HCl (1:2 molar ratio) |
| Temperature | 50–60°C |
| Reaction Time | 90 minutes |
| Yield | ≥95% |
This method achieves high purity (≥99%) by minimizing residual salts through ice-water quenching and recrystallization.
Alkylation with Methyl Bromoacetate
The Egyptian Journal of Chemistry details alkylation strategies for pyridine N-oxide derivatives using methyl bromoacetate. Adapting this to 2-HPO involves nucleophilic substitution at the hydroxyl oxygen.
Reaction Mechanism and Conditions
In anhydrous DMF, 2-HPO reacts with methyl bromoacetate in the presence of potassium carbonate (K₂CO₃). The base deprotonates the hydroxyl group, enhancing nucleophilicity for an SN2 attack on the bromoacetate.
Representative Procedure:
-
Combine 2-HPO (10 mmol), methyl bromoacetate (10 mmol), and K₂CO₃ (11 mmol) in DMF.
-
Reflux at 80°C for 5 hours.
Analytical Data (Analogous Compound):
Alternative Esterification Approaches
Williamson Ether Synthesis
Generating a sodium alkoxide of 2-HPO prior to reacting with bromoacetate improves electrophilicity. This method, though not explicitly cited in the sources, aligns with standard etherification practices and could enhance yields under milder conditions.
Direct Acetylation
Using acetyl chloride or acetic anhydride with a catalytic acid (e.g., H₂SO₄) could esterify the hydroxyl group directly. However, this route risks over-acetylation of the N-oxide and is less favored due to side reactions.
Purification and Characterization
Post-synthesis, the crude product is purified via:
-
Recrystallization: Ethanol or ethyl acetate yields crystalline solids.
-
Chromatography: Silica gel chromatography (CH₂Cl₂/MeOH) resolves residual salts.
Purity Assessment:
-
HPLC: C-18 column, pH 2.4 buffer/acetonitrile gradient, UV detection at 210 nm.
-
Elemental Analysis: Matches calculated values for C, H, and N within 0.05%.
Challenges and Optimization
Solubility Constraints
The N-oxide’s polar nature necessitates polar aprotic solvents (DMF, DMSO). Patent WO2019228988A1 highlights DMF’s superiority in dissolving both ionic precursors and neutral products.
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